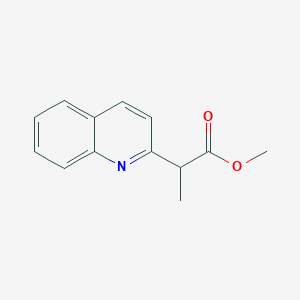

Methyl 2-(quinolin-2-yl)propanoate

Descripción general

Descripción

Methyl 2-(quinolin-2-yl)propanoate is a chemical compound belonging to the class of quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a quinoline moiety attached to a propanoate group, which is further esterified with methanol.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The compound can be synthesized through the esterification of 2-(quinolin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of quinoline with propanoyl chloride in the presence of an aluminum chloride catalyst, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinolin-2-yl carboxylic acids.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinolin-2-yl carboxylic acids.

Reduction: Dihydroquinoline derivatives.

Substitution: Amides or other substituted esters.

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 2-(quinolin-2-yl)propanoate exhibits a range of biological activities, making it a compound of interest in drug development:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Research indicates that similar compounds can inhibit the growth of pathogenic bacteria such as Helicobacter pylori and exhibit cytotoxic effects against various cancer cell lines.

- Anticancer Properties : Preliminary studies suggest that this compound may interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects against cancer .

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-(quinolin-4-yl)propanoate | Similar quinoline structure | Exhibits distinct antimicrobial properties |

| Methyl 3-(quinolin-3-yl)propanoate | Different position of quinoline | Potentially different biological activities |

| Ethyl 2-(quinolin-6-yl)propanoate | Variation in alkyl chain | May show altered solubility and reactivity |

Case Studies

Several studies have investigated the applications of this compound and related compounds:

-

Antimycobacterial Activity : A series of quinoline derivatives were synthesized and screened for antitubercular activity using the microplate Alamar Blue assay. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with some showing lower Minimum Inhibitory Concentration values than established drugs like isoniazid .

Compound ID MIC (µM) Comparison Drug 8a 14.4 Pyrazinamide (25.34) 8b 27.1 Isoniazid (11.67) - Antimicrobial Screening : The synthesized derivatives were also tested for antibacterial activity against various strains such as E. coli and Bacillus subtilis. The results demonstrated zones of inhibition comparable to standard antibiotics like streptomycin .

- Inflammation Studies : In vivo studies have shown that compounds similar to this compound can reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .

Mecanismo De Acción

The mechanism by which Methyl 2-(quinolin-2-yl)propanoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to biological targets, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription.

Comparación Con Compuestos Similares

Quinoline: The parent compound without any substituents.

2-(Quinolin-2-yl)propanoic acid: The acid form without the esterification with methanol.

4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position of the quinoline ring.

Uniqueness: Methyl 2-(quinolin-2-yl)propanoate is unique due to its ester group, which provides different chemical reactivity and solubility properties compared to its similar compounds

Actividad Biológica

Methyl 2-(quinolin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 215.25 g/mol. The compound consists of a quinoline moiety linked to a propanoate group, which is known for its diverse pharmacological properties, including interactions with DNA and various enzymes critical to cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have evaluated its effectiveness against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Helicobacter pylori | 12.5 µg/mL |

The presence of substituents in specific positions on the quinoline ring significantly influences the compound's potency against these pathogens. For instance, modifications at position 6 and the introduction of alkyl or halogen groups have been shown to enhance or diminish antimicrobial efficacy .

Anticancer Activity

This compound has also been studied for its anticancer properties. The compound's mechanism of action involves several pathways:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes, leading to cell death.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases, which are essential for DNA unwinding during replication .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating pathways that lead to programmed cell death .

A study evaluating various quinoline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma), with IC50 values indicating potent activity .

Case Studies

- Study on Antiviral Activity : A recent investigation into quinoline analogs demonstrated that this compound displayed antiviral properties against Enterovirus D68 (EV-D68), with significant inhibition of viral replication observed at concentrations as low as 50 µM .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound had a selectivity index (SI) greater than 10, indicating its potential as a selective anticancer agent with minimal toxicity to normal cells .

Propiedades

IUPAC Name |

methyl 2-quinolin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYFPOZMSYZJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.